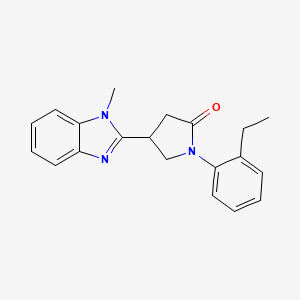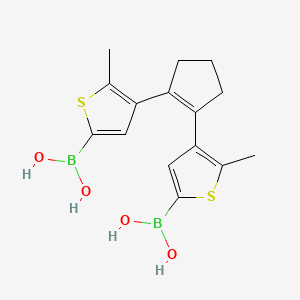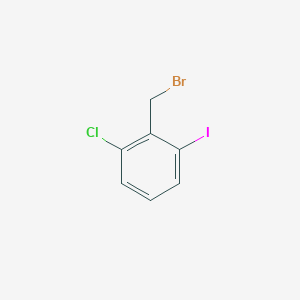
2-((5-(5-Chlorthiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(Trifluormethyl)phenyl)acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C15H9ClF3N3O2S2 and its molecular weight is 419.82. The purity is usually 95%.
BenchChem offers high-quality 2-((5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antioxidative Aktivitäten
Das antioxidative Potenzial der Verbindung hat in den Bereichen Gesundheit und Wellness Aufmerksamkeit erregt. Antioxidantien spielen eine entscheidende Rolle bei der Neutralisierung schädlicher freier Radikale, die oxidativen Stress verursachen und Zellen schädigen können. Forscher haben die Fähigkeit dieser Verbindung untersucht, freie Radikale abzufangen und vor oxidativem Schaden zu schützen. Studien können in-vitro-Assays, Tiermodelle oder klinische Studien umfassen, um die Wirksamkeit als antioxidatives Mittel zu beurteilen .
Medizinische Chemie
Als Chalcon-Derivat fällt diese Verbindung in den Bereich der medizinischen Chemie. Forscher untersuchen ihre Wechselwirkungen mit biologischen Zielen, wie z. B. Enzymen, Rezeptoren oder Transportproteinen. Computermodellierung, molekulares Docking und In-vitro-Experimente tragen dazu bei, die Bindungsaffinität und potenzielle therapeutische Anwendungen zu erklären. Die Untersuchung ihrer Auswirkungen auf bestimmte Krankheiten (z. B. Krebs, Entzündungen oder neurodegenerative Erkrankungen) ist unerlässlich .
Röntgenkristallographie
Die Kristallstruktur der Verbindung wurde mithilfe der Röntgenkristallographie charakterisiert. Diese Technik bietet wertvolle Einblicke in ihre molekulare Anordnung, Bindungslängen und -winkel. Forscher analysieren das Kristallgitter, Packungswechselwirkungen und intermolekulare Kräfte. Das Verständnis der Festkörperstruktur hilft bei der Vorhersage ihrer physikalischen Eigenschaften und ihres Verhaltens .
Materialwissenschaft
Chalcon-Derivate, einschließlich dieser Verbindung, wurden auf ihre Materialeigenschaften untersucht. Forscher untersuchen ihr Potenzial als organische Halbleiter, lumineszierende Materialien oder Sensoren. Durch Modifikation der Molekülstruktur zielen sie darauf ab, bestimmte Eigenschaften wie Ladungstransport, Fluoreszenz oder Stabilität zu verbessern. Anwendungen können organische Elektronik oder optoelektronische Geräte umfassen .
Pflanzenschutzmittel
Die einzigartige Struktur der Verbindung macht sie zu einem Kandidaten für Anwendungen im Pflanzenschutz. Forscher untersuchen ihre pestiziden oder herbiziden Eigenschaften. Durch das Verständnis ihrer Wirkungsweise und Selektivität können sie umweltfreundliche Alternativen zu herkömmlichen Pflanzenschutzmitteln entwickeln. Bioassays und Feldversuche beurteilen ihre Wirksamkeit bei der Schädlingsbekämpfung oder Unkrautkontrolle .
Pharmakokinetik und Toxikologie
Die Untersuchung der Pharmakokinetik (Absorption, Verteilung, Metabolismus und Ausscheidung) und des toxikologischen Profils der Verbindung ist entscheidend. Forscher beurteilen ihre Sicherheit, potenzielle Nebenwirkungen und Bioverfügbarkeit. Tierstudien helfen bei der Bestimmung geeigneter Dosierungsregime und der Beurteilung von Nebenwirkungen. Solche Daten unterstützen die potenzielle Verwendung als Medikamentenkandidat .
Eigenschaften
IUPAC Name |
2-[[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF3N3O2S2/c16-11-6-5-10(26-11)13-21-22-14(24-13)25-7-12(23)20-9-3-1-8(2-4-9)15(17,18)19/h1-6H,7H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KASVWNCEUSWCRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)CSC2=NN=C(O2)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF3N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3,4-diethoxyphenyl)ethanone](/img/structure/B2506256.png)

![2-[(4-Fluorophenyl)methyl]-4,7-dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2506260.png)
![(E)-3-(3-bromophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2506261.png)
![(E)-3-[3-(4-butoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B2506262.png)

![(2Z)-N-acetyl-2-[(2-iodophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2506267.png)
![N-(2,4-difluorophenyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2506270.png)
![1-(3-fluorophenyl)-4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2506273.png)

![2-(3-chloro-2-methylphenyl)-4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1(2H)-phthalazinone](/img/structure/B2506275.png)

![1-[4-(pyridin-2-yl)piperazin-1-yl]-2-(thiophen-2-yl)ethan-1-one](/img/structure/B2506277.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[2,4-dioxo-1-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/new.no-structure.jpg)
